molecular formula C11H8N2O5 B3143101 Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate CAS No. 517870-18-7

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B3143101
CAS No.: 517870-18-7
M. Wt: 248.19 g/mol
InChI Key: DOVZTWUWELAMQM-UHFFFAOYSA-N
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Description

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (CAS 517870-18-7) is a chemical compound with the molecular formula C₁₁H₈N₂O₅ and a molecular weight of 248.19 g/mol . As a member of the isoxazole family, this nitrophenyl-substituted ester is a valuable building block in medicinal chemistry and materials science research. Isoxazole derivatives are recognized as important synthetic targets due to their prevalence in bioactive molecules and are extensively investigated for their wide range of biological activities . The nitro group on the phenyl ring provides a versatile handle for further chemical transformations, such as reduction to an aniline, making this compound a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery. Researchers utilize this and related isoxazole carboxylates in developing compounds with potential anticancer, antibacterial, and antioxidant properties . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-10(18-12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZTWUWELAMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243775
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
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Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-18-7
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517870-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Isoxazole Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the connectivity and chemical environment of each atom in Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate can be established.

One-Dimensional (1D) NMR Analysis (e.g., ¹H NMR, ¹³C NMR)

While specific experimental spectra for this compound are not widely published, a detailed analysis can be extrapolated from data on closely related analogues. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts provide a clear fingerprint of the molecule's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 3-nitrophenyl ring, the isoxazole (B147169) ring proton, and the methyl ester protons. The protons on the nitrophenyl group will exhibit complex splitting patterns (multiplets) characteristic of a substituted benzene (B151609) ring. The isoxazole proton typically appears as a singlet, and the methyl ester protons will also present as a singlet, typically further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key resonances will include those for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the 3-nitrophenyl ring. The chemical shifts of these carbons are influenced by their electronic environment, including the presence of the electron-withdrawing nitro and ester groups.

Expected ¹H and ¹³C NMR Data

The following table is generated based on typical chemical shifts for similar isoxazole and nitrophenyl structures.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
-OCH₃~3.9-4.1~52-54s
C4-H (Isoxazole)~7.0-7.5~100-110s
Aromatic-H~7.7-8.8~122-135m
C=O (Ester)-~158-162-
C3 (Isoxazole)-~155-160-
C5 (Isoxazole)-~168-172-
C-NO₂ (Aromatic)-~148-

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₁H₈N₂O₅), HRMS would provide a precise mass measurement, confirming its elemental formula. Typically, this analysis is performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The expected exact mass for the protonated molecule [M+H]⁺ is a key piece of data for its characterization. nih.gov

Calculated HRMS Data

IonElemental CompositionCalculated Exact Mass
[M+H]⁺C₁₁H₉N₂O₅⁺249.0506
[M+Na]⁺C₁₁H₈N₂NaO₅⁺271.0325

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Key expected peaks would include the stretching vibrations for the ester carbonyl (C=O) group, the asymmetric and symmetric stretches of the nitro (NO₂) group, the C=N stretching of the isoxazole ring, and the C-H stretching of the aromatic ring. rjpbcs.com

Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Ester C=OStretching1750-1730
Isoxazole C=NStretching1650-1590
Nitro N=OAsymmetric Stretching1550-1500
Nitro N=OSymmetric Stretching1370-1330
Ester C-OStretching1250-1100
Isoxazole N-OStretching1450-1350

Electrochemical Studies

The electrochemical behavior of nitrophenyl-containing compounds is of significant interest, primarily due to the reducible nature of the nitro group. Electrochemical studies of isoxazole derivatives, particularly those bearing a nitrophenyl substituent, are often carried out using techniques like cyclic voltammetry. derpharmachemica.com

Cyclic Voltammetry for Oxidation and Reduction Processes

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox properties of chemical compounds. In the study of isoxazole derivatives, such as those bearing a nitrophenyl substituent, this method provides valuable insights into their electron transfer processes, reaction mechanisms, and the stability of intermediate species. While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, the electrochemical behavior of structurally similar 3,5-disubstituted isoxazoles, particularly those containing a nitrophenyl group, has been investigated. These studies serve as a valuable reference for understanding the redox characteristics of this class of compounds.

The data gathered from the cyclic voltammetric analysis of these related isoxazole compounds are summarized in the table below, providing a basis for predicting the electrochemical behavior of this compound.

Theoretical and Computational Studies on Methyl 5 3 Nitrophenyl Isoxazole 3 Carboxylate and Isoxazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. DFT calculations for isoxazole (B147169) systems typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311G(d,p)) to solve the Kohn-Sham equations, providing a detailed picture of the molecule's quantum mechanical properties. researchgate.netmaterialsciencejournal.org

The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as the ground-state geometry. This is achieved through a process called geometry optimization, where the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy.

ParameterMethyl 3-phenylisoxazole-5-carboxylate nih.gov5-Methyl-3-phenylisoxazole-4-carboxylic acid researchgate.net
Dihedral Angle (Phenyl-Isoxazole) 19.79°56.64°
Method X-ray CrystallographyX-ray Crystallography

This table presents experimental data for compounds structurally similar to Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate to illustrate typical geometric parameters.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher nucleophilicity.

The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive.

In computational studies of aromatic nitro-compounds like a nitrophenyl-substituted pyran, DFT calculations (B3LYP/6-311G(d,p)) determined the HOMO energy to be -7.06 eV and the LUMO energy to be -2.54 eV, resulting in an energy gap of 4.52 eV. materialsciencejournal.org For this compound, the HOMO would likely be distributed over the phenyl and isoxazole rings, while the LUMO would be significantly localized on the nitrophenyl moiety due to the strong electron-withdrawing nature of the nitro group. nih.govresearchgate.net

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalElectron-donating ability (Nucleophilicity)
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability (Electrophilicity)
HOMO-LUMO Gap Energy difference (ΔE)Chemical reactivity and kinetic stability

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

For the nitrophenyl-substituted pyran mentioned previously, these indices were calculated, revealing a high hardness value (2.27 eV), which correlates with its relatively large HOMO-LUMO gap and indicates significant molecular stability. materialsciencejournal.org

DescriptorFormulaValue (eV) for a Model Nitrophenyl Compound materialsciencejournal.orgInterpretation
Ionization Potential (I) I ≈ -EHOMO7.06Energy needed to remove an electron
Electron Affinity (A) A ≈ -ELUMO2.54Energy released upon gaining an electron
Chemical Hardness (η) η = (I - A) / 22.27Resistance to deformation of electron cloud
Chemical Softness (S) S = 1 / η0.44 eV⁻¹Propensity for chemical reactions
Electronegativity (χ) χ = (I + A) / 24.80Electron-attracting power
Electrophilicity Index (ω) ω = μ² / (2η)5.07Propensity to act as an electrophile

This table displays calculated global reactivity descriptors for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate as an illustrative example for a complex nitrophenyl-containing heterocyclic system.

The isoxazole ring is commonly synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). nih.gov The reaction can lead to different regioisomers, and computational chemistry is a powerful tool for predicting the outcome. DFT calculations can determine the energies of the transition states for all possible reaction pathways. According to transition state theory, the pathway with the lowest activation energy will be the dominant one, thus determining the regioselectivity.

For the synthesis of a 5-substituted isoxazole like the title compound, the reaction would involve a 3-nitrophenyl-substituted alkyne and a carboxylated nitrile oxide, or more commonly, 3-nitrophenylnitrile oxide and a methyl carboxylate-substituted alkyne. FMO theory can offer a preliminary prediction: the reaction is favored by the interaction between the HOMO of one reactant and the LUMO of the other. The regioselectivity is typically governed by the orbital coefficients at the reacting atoms; the largest coefficients on the interacting HOMO and LUMO orbitals dictate the preferred orientation. mdpi.comnih.gov More advanced studies model the full reaction coordinate to locate the transition states, providing a more reliable prediction of the major product. mdpi.com Studies on similar reactions show that both electronic and steric factors are crucial in determining the final regiochemical outcome. unimi.it

Computational Analysis of Electronic Properties

Beyond reactivity, DFT can elucidate a range of electronic properties that govern a molecule's behavior. The molecular electrostatic potential (MEP) map is a particularly insightful tool. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, an MEP map would show strong negative potential around the oxygen atoms of the nitro and carboxylate groups, identifying them as sites susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the phenyl ring.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. When this is done using computational methods, it is often referred to as Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models are mathematical equations that link computed molecular descriptors (e.g., electronic, steric, or hydrophobic properties) to an observed biological effect.

While no specific QSAR model for this compound has been reported, studies on other isoxazole derivatives have successfully employed these techniques. mdpi.comresearchgate.net For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify the structural requirements for isoxazole derivatives to act as agonists for specific biological targets. mdpi.com

These models generate 3D contour maps that visualize which regions of the molecule should be modified to enhance activity. For example, a CoMFA map might show that bulky, electron-withdrawing groups in one position are favorable (represented by a green contour), while such groups are unfavorable in another (a yellow contour). Such insights are instrumental in guiding medicinal chemistry efforts for lead optimization, allowing for the rational design of new, more potent analogues. rsc.org

Theoretical Studies of Reaction Mechanisms

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis and transformation of heterocyclic compounds, including isoxazole systems. For molecules like this compound, these studies provide profound insights into reaction pathways, transition states, and the factors governing regioselectivity and reactivity. The primary focus of such theoretical investigations for isoxazole synthesis has been the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.

The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. researchgate.netresearchgate.net In the context of this compound, the synthesis would theoretically involve the reaction of 3-nitrobenzonitrile (B78329) oxide with an appropriate alkyne, such as methyl propiolate. Computational studies, particularly those employing Density Functional Theory (DFT), have been extensively used to model this transformation. nih.gov

These theoretical models help to resolve mechanistic questions, such as whether the cycloaddition proceeds through a concerted or a stepwise pathway. For many 1,3-dipolar cycloadditions, a concerted mechanism is favored, where the two new sigma bonds are formed simultaneously, albeit often asynchronously. DFT calculations can map the potential energy surface of the reaction, identifying the transition state structure and its associated energy barrier. For instance, computational studies on the copper(I)-catalyzed cycloaddition of nitrile oxides to acetylides have revealed a nonconcerted mechanism involving unique metallacycle intermediates, challenging earlier assumptions. organic-chemistry.org

Regioselectivity is a critical aspect of isoxazole synthesis, as the reaction between an unsymmetrical nitrile oxide and an unsymmetrical alkyne can potentially yield two different regioisomers (e.g., a 3,5-disubstituted isoxazole versus a 3,4-disubstituted one). nih.gov Theoretical studies are crucial for predicting and explaining the observed regioselectivity. By calculating the activation energies for the different possible reaction pathways leading to each isomer, researchers can determine the most kinetically favorable product. These calculations often involve analyzing the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne, as the orbital coefficients can indicate the preferred sites of interaction. Generally, the formation of 3,5-disubstituted isoxazoles is favored under conventional conditions due to both steric and electronic effects. mdpi.com

Beyond the synthesis, computational methods have also been applied to understand the subsequent reactivity of the isoxazole ring. For example, the transformation of isoxazoles into substituted pyridines via an inverse electron-demand hetero-Diels–Alder reaction has been investigated using DFT. nsf.gov These studies proposed a mechanism involving an initial [4+2] cycloaddition to form a bicyclic intermediate, followed by ring-opening and subsequent rearrangement. The calculations helped to elucidate the role of a Lewis acid catalyst (TiCl₄) in lowering the activation barrier of the initial cycloaddition step. nsf.gov Similarly, theoretical studies have shed light on the reductive transformations of nitrophenyl-substituted isoxazoles, which can lead to other heterocyclic systems like quinolines and indoles. nih.gov

The table below summarizes common computational methods and the type of insights they provide in the study of isoxazole reaction mechanisms.

Computational MethodBasis SetFocus of StudyKey Insights ProvidedReference Example
Density Functional Theory (DFT) - B3LYP6-311+G(2d,p)1,3-Dipolar Cycloaddition RegioselectivityCalculation of activation energy barriers for different regioisomeric transition states. nih.gov
DFT with Solvent Model (e.g., SMD)aug-cc-pVDZCatalyzed Hetero-Diels-Alder ReactionElucidation of catalyst role; determination of reaction pathway (e.g., concerted vs. stepwise). nsf.gov
Frontier Molecular Orbital (FMO) TheoryVariesPredicting Reactivity and SelectivityAnalysis of HOMO-LUMO gaps and orbital coefficients to rationalize regiochemical outcomes.General Principle

The following table provides an illustrative example of how computational data is used to compare different reaction pathways. The values are hypothetical, representing typical outputs from DFT calculations for a 1,3-dipolar cycloaddition leading to different isoxazole isomers.

Reaction PathwayDescriptionCalculated Relative Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Pathway AFormation of 3,5-disubstituted isoxazole18.5Major Product (Kinetically Favored)
Pathway BFormation of 3,4-disubstituted isoxazole22.1Minor Product

Reactivity and Reaction Mechanisms of Methyl 5 3 Nitrophenyl Isoxazole 3 Carboxylate

Reactions of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to several types of reactions that can lead to either the formation of new fused ring systems or complete transformation of the isoxazole core.

Intramolecular Cyclization Reactions

While direct examples of intramolecular cyclization involving Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate are not extensively documented, the strategic positioning of the nitro group on the phenyl ring allows for reductive cyclization reactions. This type of transformation is a powerful method for the synthesis of novel heterocyclic compounds.

In a related study, (2-nitrophenyl)isoxazoles have been shown to undergo reductive heterocyclization to yield various useful heterocycles such as 4-aminoquinolines, 1H-indoles, and quinolin-4(1H)-ones nih.gov. This process typically involves the reduction of the nitro group to an amino group, which then acts as an intramolecular nucleophile, attacking a suitable electrophilic site within the isoxazole moiety or its transiently formed intermediates. For instance, the reduction of a (2-nitrophenyl)isoxazole with iron in acetic acid can lead to the formation of a 4-aminoquinoline. The proposed mechanism involves the reduction of the nitro group to an amine, followed by cleavage of the isoxazole N-O bond and subsequent cyclization and dehydration.

ReactantReagents and ConditionsProductYield
3-(2-Nitrophenyl)isoxazoleFe, HOAc, 120 °C4-Aminoquinoline77%
4-Bromo-3-(2-nitrophenyl)isoxazoleFe, HOAc3-Bromo-4-aminoquinolineNot specified

This table presents data on reductive heterocyclization of related (2-nitrophenyl)isoxazoles.

Ring Transformations (e.g., to Pyrazoles)

The conversion of isoxazoles into other heterocyclic systems, such as pyrazoles, is a well-established transformation in heterocyclic chemistry. This rearrangement can be initiated by various reagents and conditions, often involving the cleavage of the weak N-O bond in the isoxazole ring.

The synthesis of pyrazole (B372694) derivatives from isoxazole precursors is a valuable synthetic strategy. Although a direct conversion of this compound to a pyrazole is not explicitly detailed in the available literature, analogous transformations provide insight into the potential pathways. One common approach involves the reaction of an isoxazole with a hydrazine (B178648) derivative. The reaction mechanism likely proceeds through a nucleophilic attack of the hydrazine on the isoxazole ring, leading to ring opening and subsequent recyclization to form the thermodynamically more stable pyrazole ring. The regioselectivity of this transformation is influenced by the substitution pattern on the isoxazole ring. The synthesis of pyrazole-3-carboxylic acids and their esters is a field of significant interest, with numerous methods developed for their preparation, some of which utilize isoxazole precursors researchgate.netrsc.orgnih.govdergipark.org.tr.

Reactions Involving the Ester Moiety

The methyl ester group at the 3-position of the isoxazole ring is a versatile functional handle that can undergo typical ester transformations, providing access to other important derivatives such as carboxylic acids and other esters.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid, 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, can be achieved under either acidic or basic conditions. This is a fundamental reaction for the further derivatization of the molecule, for instance, in the preparation of amides or other esters.

The hydrolysis of similar isoxazole-4-carboxylic esters has been reported to proceed efficiently. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate can be hydrolyzed using a 5% sodium hydroxide (B78521) solution at room temperature nih.gov. The resulting carboxylic acid can then be isolated by acidification of the reaction mixture. This straightforward procedure highlights a reliable method for converting the ester functionality in the target molecule to a carboxylic acid.

ReactantReagents and ConditionsProduct
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate5% NaOH, room temperature, then 2N HCl5-Methyl-3-phenylisoxazole-4-carboxylic acid

This table illustrates the hydrolysis of a related isoxazole ester to its corresponding carboxylic acid.

Transesterification Reactions

Transesterification of the methyl ester group offers a direct route to other ester derivatives without proceeding through the carboxylic acid intermediate. This reaction is typically catalyzed by an acid or a base and involves the exchange of the alcohol moiety of the ester.

Other Functional Group Transformations

Beyond the nitro group, both the methyl ester and the isoxazole ring of this compound can undergo further reactions.

Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(3-nitrophenyl)isoxazole-3-carboxylic acid. This is typically achieved under standard basic conditions using aqueous sodium hydroxide or lithium hydroxide, followed by acidification. google.com Acid-catalyzed hydrolysis is also possible but may require harsher conditions. google.com This transformation allows for subsequent reactions such as amide bond formation.

Isoxazole Ring Opening : The isoxazole ring, while aromatic, can undergo ring-opening reactions under reductive conditions. The cleavage of the weak N-O bond is a key step. For instance, catalytic hydrogenation using palladium on carbon (Pd/C), particularly under more forcing conditions than those used for selective nitro reduction, can lead to the reductive opening of the isoxazole ring to form a β-enamino ketone or related species. nih.govresearchgate.net Molybdenum hexacarbonyl, Mo(CO)₆, is another reagent known to mediate the reductive transformation of isoxazoles into β-diketone moieties or their enamine equivalents. researchgate.netnih.gov Ring-opening can also be initiated by electrophilic agents. For example, treatment with an electrophilic fluorinating agent can lead to fluorination followed by ring cleavage to yield α-fluorocyano ketones. researchgate.net

Functional GroupTransformationTypical ReagentsProduct TypeReference
Methyl EsterHydrolysisNaOH(aq) or LiOH(aq), then H₃O⁺Carboxylic Acid google.com
Isoxazole RingReductive Ring OpeningH₂ / Pd-C (forcing conditions)β-Enamino Ketone nih.gov
Isoxazole RingReductive TransformationMo(CO)₆β-Diketone derivative researchgate.net
Table 2. Examples of Other Functional Group Transformations.

Derivatization Strategies and Analog Synthesis Based on the Methyl 5 3 Nitrophenyl Isoxazole 3 Carboxylate Scaffold

Modification of the Ester Group

The methyl ester functionality is a versatile handle for introducing a variety of functional groups, thereby altering the molecule's physicochemical properties.

The conversion of the methyl ester to amides and carboxamides is a common and significant derivatization strategy. This transformation is typically achieved by reacting the parent ester or the corresponding acyl chloride with a diverse selection of primary or secondary amines. researchgate.net This reaction introduces a key structural feature found in many biologically active molecules and can significantly influence properties such as hydrogen bonding capacity, solubility, and metabolic stability. derpharmachemica.com

The general synthesis of isoxazole-carboxamides can be accomplished using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds by activating the carboxylic acid (derived from the hydrolysis of the methyl ester), which is then attacked by the amine.

Table 1: Examples of Amide Derivatives Synthesized from Isoxazole (B147169) Scaffolds

Starting Material Reagent Product Reference
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid Aniline Derivatives, EDC, DMAP 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide derivatives nih.gov
5-methylisoxazole-3-carbonyl chloride Various amines 5-methylisoxazole-3-carboxamide derivatives researchgate.net

This table is interactive. Click on the headers to sort the data.

Another important modification of the ester group is its conversion to a hydrazide (-CONHNH2). rjptonline.org This is typically achieved by refluxing the methyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). researchgate.netgoogle.com Hydrazides are valuable intermediates in organic synthesis and can be further reacted to form a variety of heterocyclic compounds. rjptonline.orgrjptonline.org They are recognized for their role in the synthesis of bioactive molecules. chemimpex.com The active group in hydrazides is (-CONHNH2), which consists of two nitrogen atoms attached to at least one acyl or aryl group. rjptonline.orgrjptonline.org

The general procedure involves reacting the ester with an excess of hydrazine hydrate. google.com The reaction mixture is heated to facilitate the nucleophilic acyl substitution.

Table 2: Synthesis of Hydrazide Derivatives

Starting Ester Reagent Product Reference
Ethyl 5-methyl-3-isoxazole carboxylate 85% Hydrazine hydrate 5-methyl-3-isoxazole carboxylic acid hydrazide google.com

This table is interactive. Click on the headers to sort the data.

Modifications on the Nitrophenyl Ring

The 3-nitrophenyl group provides another key site for derivatization, primarily through the reduction of the nitro group.

The reduction of the nitro group to an amino group is a pivotal transformation, yielding methyl 5-(3-aminophenyl)isoxazole-3-carboxylate. This reaction significantly alters the electronic properties of the phenyl ring and introduces a nucleophilic center that can be further functionalized. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts such as palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO2) with a hydrogen source. wikipedia.org

Metal-Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are effective. wikipedia.orgnih.gov

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a catalyst. researchgate.net

The resulting amino group can then undergo a wide array of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Conditions Notes Reference
Iron powder in Acetic Acid/Water Heating A classic and effective method. nih.gov
Tin(II) chloride Acidic media Often used for selective reductions. wikipedia.org
Catalytic Hydrogenation (e.g., Pd/C, PtO2) H2 gas A clean and efficient method. wikipedia.org

This table is interactive. Click on the headers to sort the data.

While derivatization often starts with the existing 3-nitro substituent, analogs can also be synthesized by starting with differently substituted phenylacetophenones. This allows for the introduction of a wide range of functional groups at various positions on the phenyl ring, including electron-donating groups (e.g., methoxy, methyl) and other electron-withdrawing groups (e.g., halogens, cyano). The synthesis of such analogs would typically follow the same general pathway for the formation of the isoxazole ring, starting from the appropriately substituted acetophenone (B1666503) and diethyl oxalate.

Substituent Effects on Reactivity and Selectivity in Derivatization

The nature and position of substituents on the phenyl ring can significantly influence the reactivity and selectivity of subsequent derivatization reactions. wikipedia.org

For reactions involving the ester group, the electronic nature of the substituent on the phenyl ring can have a modest effect. An electron-withdrawing group like the nitro group will make the carbonyl carbon of the ester slightly more electrophilic, potentially increasing the rate of nucleophilic attack by amines or hydrazine. Conversely, electron-donating groups would have the opposite effect.

The impact of substituents is more pronounced in reactions involving the phenyl ring itself. For example, in the reduction of the nitro group, the presence of other reducible functional groups on the scaffold would necessitate the use of chemoselective reducing agents.

Furthermore, in electrophilic aromatic substitution reactions on the aminophenyl ring (after reduction of the nitro group), the amino group is a strong activating and ortho-, para-directing group. This would direct incoming electrophiles to the positions ortho and para to the amino group (positions 2', 4', and 6' relative to the isoxazole ring). The presence of other substituents would further modulate this directing effect, influencing the regioselectivity of the reaction.

Multicomponent Reactions for Diversified Isoxazole Structures

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. In the context of the methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate scaffold, MCRs offer a streamlined approach to introduce a wide range of substituents and functional groups, thereby expanding the chemical space for drug discovery and development.

A prevalent MCR for the synthesis of isoxazole derivatives is the one-pot, three-component condensation of a β-ketoester, an aldehyde, and hydroxylamine (B1172632) hydrochloride. This approach allows for the creation of isoxazoles with varied substitution patterns at positions 3, 4, and 5 of the ring. For instance, a well-established MCR involves the reaction of substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride to yield a variety of isoxazole derivatives. The versatility of this reaction allows for the incorporation of a wide array of functional groups, depending on the choice of the initial aldehyde.

While direct multicomponent reactions starting from this compound are not extensively documented, the principles of MCRs can be applied to derivatives of this scaffold. For example, the nitro group on the phenyl ring can be reduced to an amine, which can then participate as a component in MCRs. Similarly, hydrolysis of the methyl ester to a carboxylic acid provides a functional handle that can be utilized in Ugi or Passerini reactions, which are classic examples of MCRs that introduce significant molecular diversity.

A representative three-component reaction for the synthesis of isoxazole derivatives is outlined below:

Reactant 1Reactant 2Reactant 3Product
Substituted AldehydeMethyl AcetoacetateHydroxylamine HydrochlorideSubstituted Isoxazole

This strategy underscores the potential of MCRs to efficiently generate a library of isoxazole analogs from simple and readily available starting materials.

Development of Isoxazole-Containing Hybrid Molecules (e.g., with triazoles, pyridines)

The development of hybrid molecules, which covalently link two or more pharmacophoric units, is a growing strategy in drug design to create compounds with enhanced or novel biological activities. The this compound scaffold is an excellent platform for the synthesis of such hybrid molecules, particularly those incorporating other heterocyclic rings like triazoles and pyridines.

Isoxazole-Triazole Hybrids

A common and highly efficient method for the synthesis of isoxazole-triazole hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring.

To apply this strategy to the this compound scaffold, functional groups amenable to this reaction must be introduced. One approach involves the reduction of the nitro group to an amine. The resulting amino group can then be diazotized and converted to an azide. This isoxazole-azide derivative can then be reacted with a variety of terminal alkynes to generate a diverse library of isoxazole-triazole hybrids.

Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a molecule containing an alkyne or an azide group using standard amide bond-forming reagents. For example, coupling the isoxazole carboxylic acid with propargylamine (B41283) would introduce a terminal alkyne, which can then undergo a CuAAC reaction with a variety of azides.

A general scheme for the synthesis of an isoxazole-triazole hybrid is as follows:

Isoxazole DerivativeCoupling PartnerReaction TypeHybrid Product
Isoxazole with terminal alkyneOrganic azideCuAACIsoxazole-triazole hybrid
Isoxazole with azide groupTerminal alkyneCuAACIsoxazole-triazole hybrid

Isoxazole-Pyridine Hybrids

The synthesis of isoxazole-pyridine hybrids can be achieved through various synthetic routes. One notable method is the Huisgen 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes. nih.gov In this approach, a pyridine (B92270) derivative containing an aldoxime functional group can be converted in situ to a nitrile oxide, which then reacts with an alkyne-functionalized isoxazole to form the hybrid molecule.

To utilize the this compound scaffold in this context, the methyl ester could be hydrolyzed to the carboxylic acid and then coupled with an amino-alkyne to introduce the necessary functionality. This alkyne-modified isoxazole can then serve as the dipolarophile in the reaction with a pyridine-derived nitrile oxide.

Another strategy to construct isoxazole-pyridine hybrids involves the ring transformation of isoxazoles. For example, isoxazoles can react with enamines in an inverse electron-demand hetero-Diels-Alder reaction to produce substituted pyridines. This transformation offers a pathway to directly convert the isoxazole core into a pyridine ring while retaining substituents from the original isoxazole.

The following table summarizes a potential synthetic approach for an isoxazole-pyridine hybrid:

Isoxazole DerivativePyridine PrecursorReaction TypeHybrid Product
Alkyne-functionalized isoxazolePyridine aldoxime1,3-Dipolar CycloadditionIsoxazole-pyridine hybrid

These derivatization strategies highlight the versatility of the this compound scaffold in generating a wide array of novel chemical entities with potential applications in various fields of chemical and biological research. The use of multicomponent reactions and the synthesis of hybrid molecules provide powerful avenues for the exploration of new chemical space and the development of next-generation bioactive compounds.

Biological Activity Research and Medicinal Chemistry of Isoxazole Carboxylates, Including Methyl 5 3 Nitrophenyl Isoxazole 3 Carboxylate Analogs

Anticancer Activity Studies

The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a driving force in oncology research. nih.gov Isoxazole (B147169) derivatives have emerged as a promising class of compounds due to their potential as anticancer agents that can act through various mechanisms. nih.govnih.gov

Numerous studies have evaluated the cytotoxic effects of isoxazole carboxylate analogs against a panel of human cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives were assessed for their activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. nih.gov The results indicated that specific derivatives were most active against different cell lines, with one compound showing the highest activity against HeLa cells with a half-maximal inhibitory concentration (IC₅₀) of 15.48 µg/ml. nih.gov

Another study highlighted a hybrid molecule combining a trimethoxyphenyl moiety with an isoxazole ring, which demonstrated cytotoxic activity against cervical adenocarcinoma (HeLa), lung adenocarcinoma (A549), breast carcinoma (MCF7), and hepatocellular carcinoma (HCT116) cell lines. nih.gov Similarly, research on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates revealed that certain compounds exhibited a broad range of cytotoxic activity against 60 human cancer cell lines, including lung cancer cell line A549. researchgate.net

The table below summarizes the cytotoxic activity of selected isoxazole analogs on various cancer cell lines.

Compound TypeCell LineActivity MeasurementResult
Isoxazole-carboxamide derivative (2d)HeLaIC₅₀15.48 µg/ml nih.gov
Isoxazole-carboxamide derivative (2d)Hep3BIC₅₀~23 µg/ml nih.gov
Isoxazole-carboxamide derivative (2e)Hep3BIC₅₀~23 µg/ml nih.gov
Isoxazole-carboxamide derivative (2a)MCF-7IC₅₀39.80 µg/ml nih.gov
Isoxazole-based carboxamide (3c)Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)% Growth Inhibition (%GI)70.79 - 92.21 nih.gov
Isoxazole-based ureate (8)Hepatocellular Carcinoma (HepG2)IC₅₀0.84 µM nih.gov
Isoxazole-based hydrazone (10a)Hepatocellular Carcinoma (HepG2)IC₅₀0.79 µM nih.gov
Isoxazole-based hydrazone (10c)Hepatocellular Carcinoma (HepG2)IC₅₀0.69 µM nih.gov
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15)60 Cancer Cell LinesAverage GI₅₀5.37 x 10⁻⁶ mol/L researchgate.net

The anticancer effects of isoxazole derivatives are often linked to their ability to induce apoptosis, or programmed cell death. nih.gov Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The mechanism of apoptosis induction by these compounds often involves the modulation of key regulatory proteins.

Research has shown that some isoxazole derivatives can trigger apoptosis through the intrinsic pathway, which is mitochondria-dependent. researchgate.net This pathway is controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. ijper.org

Studies on certain isoxazole derivatives have demonstrated their ability to increase the Bax/Bcl-2 ratio and activate caspase-3 and caspase-9. researchgate.net For example, one investigation into 4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivatives found they induced both early and late apoptosis in leukemic cells. researchgate.net Another study on a specific N′-substituted derivative of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) in a Jurkat cell model showed significant increases in the expression of caspases and Fas, suggesting a pro-apoptotic mechanism for its immunosuppressive action. nih.govresearchgate.net This indicates that the cytotoxic effect is mediated by the activation of apoptotic pathways. researchgate.net

However, it is noteworthy that the effects can be compound-specific, as one isoxazole derivative, MZO-2, was found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting a different mechanism of action for its anti-inflammatory properties. researchgate.net

Antimicrobial and Antibacterial Activity Research

The rise of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the development of new antimicrobial agents. scholarsresearchlibrary.com Isoxazole derivatives have been extensively investigated for their potential as antibacterial and antifungal agents. scholarsresearchlibrary.comijrrjournal.com

Research has demonstrated that isoxazole carboxylates and related analogs exhibit inhibitory activity against a range of pathogenic bacteria. Studies have reported the activity of these compounds against both Gram-positive bacteria, such as Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli. scholarsresearchlibrary.comresearchgate.net

For example, newly synthesized isoxazoles were tested in vitro, with minimum inhibitory concentration (MIC) values against B. subtilis ranging from 10 to 80 µg/mL and against E. coli from 30 to 80 µg/mL. researchgate.net Another study on isoxazole–oxazole hybrids also showed antibacterial activity against E. coli, with MIC values of 128 μg/mL for certain derivatives. mdpi.com The introduction of specific chemical groups, such as a thiophene moiety, to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov

Furthermore, isoxazole derivatives have shown significant promise as antitubercular agents. ijpca.org The isoxazole ring is considered a valuable pharmacophore for activity against Mycobacterium tuberculosis. ijpca.org A series of isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives were synthesized and evaluated for their anti-TB potential. nih.gov The results suggested that these compounds may act as prodrugs, with their lipophilicity playing a crucial role in their antimycobacterial potency. nih.gov

The table below presents the antimicrobial activity of selected isoxazole analogs.

Compound TypeBacterial StrainActivity MeasurementResult
Novel IsoxazolesBacillus subtilisMIC10 - 80 µg/mL researchgate.net
Novel IsoxazolesEscherichia coliMIC30 - 80 µg/mL researchgate.net
Isoxazole–oxazole hybrids (18a, 18b, 18c)Escherichia coliMIC128 µg/mL mdpi.com
Isoxazole ester-based urea derivative (4t)Mycobacterium tuberculosisMIC≤ 1 µg/mL nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have been identified as having potent anti-inflammatory properties. nih.govmdpi.com Early studies showed that amides of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid possessed strong anti-inflammatory activity. nih.gov

More recent research has focused on specific analogs and their mechanisms of action. A notable example is the isoxazole derivative HWA-486, which demonstrated disease-modifying action in a rat model of adjuvant arthritis. nih.gov Another compound, MZO-2, exhibited a potent inhibitory effect on carrageenan-induced paw inflammation in mice. researchgate.net When applied topically as an ointment, MZO-2 was also highly effective in reducing ear edema in a mouse model of contact sensitivity, with efficacy comparable to the reference drug tacrolimus. researchgate.net Additionally, indolyl–isoxazolidines have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. nih.gov

Immunosuppressive Properties

Beyond their anti-inflammatory effects, certain isoxazole derivatives display significant immunosuppressive activities, making them potential candidates for treating autoimmune diseases and preventing transplant rejection. nih.govmdpi.com These compounds can modulate both humoral and cellular immune responses. nih.gov

Studies have revealed that derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid can suppress the immune response in mice. nih.govmdpi.com For example, one analog exhibited exceptionally strong immunosuppressive activity, comparable to that of cyclosporine. nih.govmdpi.com A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were shown to inhibit the phytohemagglutinin (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net

The compound MO5, a derivative of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamide, was found to inhibit the humoral immune response in vitro and suppress the production of TNF-α induced by lipopolysaccharide (LPS) in human whole blood cultures. nih.gov These findings underscore the potential of isoxazole carboxylates and their analogs as regulators of immune function. nih.gov

Enzyme Inhibition Studies (e.g., CYP Inhibitors, Monoamine Oxidase (MAO) Inhibitors)

Research into the enzyme inhibition properties of isoxazole carboxylates and their analogs has revealed potential therapeutic applications, particularly in the context of neurological disorders. While specific studies on Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate are not extensively detailed in the reviewed literature, the broader class of isoxazole-containing compounds has been investigated for its interaction with key enzyme systems.

Monoamine Oxidase (MAO) Inhibitors:

Monoamine oxidases (MAO-A and MAO-B) are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.gov Several isoxazole derivatives have been identified as inhibitors of these enzymes. For instance, the isoxazole-containing drug isocarboxazid is a known monoamine oxidase inhibitor used to treat depression. eurekaselect.comresearchgate.net

Studies on various isoxazole derivatives have demonstrated their potential as MAO inhibitors. For example, a series of 2,1-benzisoxazole derivatives were synthesized and evaluated for their in vitro inhibitory activity against human MAO. Many of these compounds were found to be specific inhibitors of MAO-B, with the most potent exhibiting IC50 values in the nanomolar range. nih.gov While these are structurally different from this compound, they highlight the potential of the isoxazole scaffold to interact with MAO enzymes. The general structure of some isoxazole derivatives with MAO inhibitory activity is presented in the table below.

Compound ClassTarget EnzymePotency
2,1-benzisoxazole derivativesMAO-BIC50 = 0.017 µM (most potent)
3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivativesMAO-AKi = 4.96 ± 0.21 nM (most potent)

Cytochrome P450 (CYP) Inhibitors:

The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast array of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The inhibitory potential of this compound and its close analogs against specific CYP isoforms has not been extensively documented in the available research. General studies on isoxazole derivatives have explored their metabolic stability and potential for CYP-mediated interactions, but specific inhibitory profiles are often compound-dependent. Further research is required to determine the specific CYP inhibition profile of this compound.

Receptor Interaction Studies (e.g., AMPA Receptor Agonism)

The interaction of isoxazole derivatives with various receptors in the central nervous system has been a subject of significant research, particularly concerning glutamate receptors. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission, is a notable target for compounds with the isoxazole scaffold. nih.govwikipedia.org

While the specific AMPA receptor agonism of this compound has not been explicitly detailed, the isoxazole moiety is a core component of AMPA itself, which is a potent agonist at this receptor. wikipedia.org This suggests that isoxazole-containing compounds have the potential to interact with the AMPA receptor.

Research has focused on developing isoxazole-based ligands for AMPA receptors. For instance, bis(isoxazoles) have been investigated as promising bivalent ligands for the AMPA receptor. nih.gov Additionally, studies on fluorophenyl-isoxazole-carboxamide derivatives have explored their potential as modulators of GluA2-containing AMPA receptors. researchgate.net These studies often focus on antagonistic or modulatory activity rather than direct agonism. For example, some isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity. mdpi.com

The following table summarizes the types of interactions observed for different classes of isoxazole derivatives with AMPA receptors.

Compound ClassInteraction with AMPA Receptor
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)Agonist
Bis(isoxazoles)Bivalent Ligands/Modulators
Fluorophenyl-isoxazole-carboxamidesModulators of GluA2-containing receptors
Isoxazole-4-carboxamide derivativesInhibitors

Further investigation is needed to elucidate the precise interaction and potential agonistic activity of this compound at the AMPA receptor.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole and any associated aromatic rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.

Influence of Substituent Type and Position on Activity

For MAO Inhibition: In studies of 2,1-benzisoxazole derivatives, the substitution pattern on the isoxazole and the fused phenyl ring plays a critical role in both potency and selectivity for MAO-A versus MAO-B. For instance, chloro substitutions at specific positions on the fused phenyl ring of the 2,1-benzisoxazole moiety were found to be favorable for potent MAO-B inhibition. nih.gov This suggests that the electronic properties and steric bulk of substituents are key determinants of activity. For a compound like this compound, the position of the nitro group on the phenyl ring (meta in this case) and the presence of the methyl carboxylate group at the 3-position of the isoxazole ring would be expected to significantly influence its interaction with MAO enzymes.

Pharmacophore Exploration in Drug Discovery and Development

Pharmacophore modeling is a valuable tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com The isoxazole scaffold is recognized as a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds. eurekaselect.comresearchgate.net

For isoxazole derivatives, pharmacophore models have been developed to understand their interaction with various biological targets. For instance, a preliminary pharmacophore model has been constructed for isoxazole analogues that bind to the System xc- transporter, a cystine/glutamate antiporter. This model helps to elucidate the structure-activity relationships of these compounds. nih.gov

In the context of MAO inhibition, pharmacophore models for MAO-B inhibitors often include features such as an aromatic ring, a hydrogen bond acceptor, and hydrophobic groups, arranged in a specific spatial orientation. mdpi.com Molecular docking studies on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives, which share some structural similarities with isoxazoles, have been used to define and evaluate their interaction mechanisms with MAO-B. nih.gov Such computational approaches could be applied to this compound and its analogs to predict their binding modes and guide the design of more potent and selective inhibitors.

Similarly, for AMPA receptor modulators, pharmacophore models have been developed based on known ligands. These models can aid in the virtual screening of compound libraries to identify new potential modulators. nih.gov The development of a specific pharmacophore model for isoxazole-3-carboxylate analogs could accelerate the discovery of novel compounds with desired activities at the AMPA receptor.

Research into Neurological Disorder Applications

The isoxazole scaffold is a component of several drugs with applications in neurological and psychiatric disorders. nih.gov Research into isoxazole carboxylates and their analogs has suggested their potential for the treatment of various neurological conditions, primarily due to their interactions with key enzymes and receptors in the central nervous system.

The potential of isoxazole derivatives as MAO inhibitors makes them promising candidates for the treatment of Parkinson's disease and depression. nih.gov MAO-B inhibitors, in particular, are used to prevent the breakdown of dopamine in the brain, which is beneficial in Parkinson's disease.

Furthermore, the modulation of glutamate receptors, such as the AMPA receptor, is a therapeutic strategy for a range of neurological and psychiatric disorders. nih.gov Given that isoxazole is a core structure in AMPA receptor ligands, derivatives of this compound could be explored for their potential to modulate glutamatergic neurotransmission, which is implicated in conditions like epilepsy, neuropathic pain, and schizophrenia. nih.gov

The following table provides an overview of the potential neurological applications of isoxazole derivatives based on their biological activities.

Biological Target/ActivityPotential Neurological Application
Monoamine Oxidase (MAO) InhibitionParkinson's Disease, Depression
AMPA Receptor ModulationEpilepsy, Neuropathic Pain, Schizophrenia
Metabotropic Glutamate Receptor 1 (mGluR1) AntagonismNeuropathic Pain, Schizophrenia

While direct studies on this compound in models of neurological disorders are limited in the reviewed literature, the collective evidence for the broader class of isoxazole derivatives suggests that this compound and its analogs represent a promising area for future research in the development of novel therapeutics for neurological diseases.

Advanced Methodologies in Isoxazole Carboxylate Research

Solid-Phase Synthesis Techniques for Isoxazole-Containing Peptides

Solid-phase peptide synthesis (SPPS) has emerged as a cornerstone for the efficient and high-throughput production of peptides and peptidomimetics. The incorporation of isoxazole (B147169) moieties into peptide backbones is a strategy employed to introduce conformational constraints, enhance metabolic stability, and modulate biological activity.

The solid-phase synthesis of isoxazole-containing peptides typically involves the use of isoxazole-based amino acids, which are incorporated into the growing peptide chain on a solid support. These specialized amino acids can be synthesized with various substituents on the isoxazole ring, allowing for the creation of diverse peptide libraries. The process follows the standard SPPS protocol of iterative deprotection and coupling steps. For instance, a resin-bound peptide can be coupled with an Fmoc-protected isoxazole amino acid using standard coupling reagents like TBTU/HOBt/DIPEA. utsouthwestern.edu Subsequent cleavage from the resin and purification yields the desired isoxazole-containing peptide.

Researchers have successfully applied these techniques to generate libraries of isoxazole-based peptidomimetics, demonstrating the versatility of solid-phase synthesis in exploring the chemical space around this scaffold. utsouthwestern.edu This approach facilitates the rapid generation of analogs for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds.

Technique Description Application in Isoxazole Research
Solid-Phase Peptide Synthesis (SPPS) A method where a peptide is assembled in a stepwise manner on an insoluble polymer support.Incorporation of isoxazole-based amino acids into peptide chains to create peptidomimetics with enhanced properties.
Fmoc/tBu Chemistry A common protection strategy in SPPS using the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection.Enables the controlled and sequential addition of isoxazole amino acids during peptide synthesis.
Combinatorial Synthesis The systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to give a large array of diverse molecular entities.Generation of large libraries of isoxazole-containing peptides for high-throughput screening and SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of isoxazole carboxylate research, QSAR studies are instrumental in predicting the activity of novel derivatives and in guiding the design of more potent and selective molecules.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. These methods correlate the biological activity of a set of aligned molecules with their 3D properties, including steric, electrostatic, and hydrophobic fields. For example, a 3D-QSAR study on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists revealed the critical importance of hydrophobic and electronegative groups at specific positions on the isoxazole scaffold for agonistic activity. rsc.org

The statistical robustness of a QSAR model is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A predictive QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

QSAR Model Statistical Parameters Key Findings for Isoxazole Derivatives
CoMFA q² = 0.664, r² = 0.960Steric and electrostatic fields are significant predictors of activity. rsc.org
CoMSIA q² = 0.706, r² = 0.969In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and acceptor fields contribute to the model's predictive power. rsc.org

Cheminformatics and Database Analysis in Compound Prioritization

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the realm of isoxazole carboxylate research, cheminformatics plays a vital role in prioritizing compounds for synthesis and biological evaluation. This is often achieved through the analysis of large chemical databases and the application of virtual screening techniques.

Virtual screening involves the computational screening of large libraries of compounds against a biological target. This can be ligand-based, where compounds are compared to known active molecules, or structure-based, which involves docking candidate molecules into the 3D structure of a target protein. For instance, screening of the ZINC database, a free database of commercially available compounds for virtual screening, has been used to identify potential isoxazole-based inhibitors of targets like Hsp90. rsc.org

The process typically involves several steps:

Database Preparation: A large compound database is selected and prepared for screening.

Filtering: Compounds are filtered based on physicochemical properties (e.g., Lipinski's rule of five) to select for "drug-like" molecules.

Docking and Scoring: The remaining compounds are computationally docked into the active site of the target protein, and their binding affinity is estimated using a scoring function.

Hit Selection: Compounds with the most favorable predicted binding energies are selected for experimental validation.

This approach allows researchers to efficiently screen millions of compounds and prioritize a smaller, more manageable number of promising candidates for further investigation.

Database Number of Compounds Application in Isoxazole Research
ZINC Over 230 millionVirtual screening for the identification of novel isoxazole-based inhibitors of various biological targets. rsc.org
PubChem Over 110 millionA public repository for information on chemical substances and their biological activities, useful for data mining and SAR analysis.
ChEMBL Over 2 millionA database of bioactive drug-like small molecules, containing 2D structures, calculated properties, and abstracted bioactivities.

High-Throughput Screening Approaches for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological target. HTS is a critical component in the identification of "hit" compounds from large compound libraries, including those containing isoxazole carboxylates.

The HTS process involves several key components:

Compound Libraries: Large and diverse collections of chemical compounds, which can include focused libraries of isoxazole derivatives.

Assay Development: The creation of a robust and sensitive biological assay that can be miniaturized and automated. Common assay formats include biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene assays).

Automation and Robotics: The use of robotic systems to handle microplates, dispense reagents, and perform measurements, enabling the screening of thousands to millions of compounds per day.

Data Analysis: The analysis of large datasets to identify active compounds ("hits") and eliminate false positives.

For example, a high-throughput screening campaign of a large compound collection was used to identify novel chemotypes that could function as antagonists of orexin receptors, leading to the discovery of a diazepane amide hit that was subsequently optimized. rsc.org While this example does not directly involve an isoxazole, the principles of HTS are broadly applicable to the discovery of bioactive isoxazole carboxylates. The identification of initial hits through HTS is the first step in a lengthy process of lead optimization, which often involves the other advanced methodologies discussed in this article.

HTS Assay Type Principle Example Application
Biochemical Assays Measure the effect of a compound on the activity of a purified biological target, such as an enzyme or receptor.Screening an isoxazole library for inhibitors of a specific kinase.
Cell-Based Assays Measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context.Screening for isoxazole derivatives that inhibit the proliferation of cancer cells.
High-Content Screening (HCS) A type of cell-based assay that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Assessing the effects of isoxazole compounds on cell morphology, protein localization, and other complex cellular phenotypes.

Future Research Directions and Translational Perspectives

Exploration of Novel Eco-Friendly Synthetic Pathways

The synthesis of isoxazole (B147169) derivatives is a well-established field, but there is a continuous drive towards developing more environmentally benign methodologies. rsc.org Traditional methods can sometimes involve hazardous reagents, metal catalysts, and volatile organic solvents. rsc.orgmdpi.com Future research should focus on adapting modern, green synthetic strategies for the efficient production of Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. nih.gov

Ultrasonic Irradiation: Sonochemistry offers an eco-friendly alternative that can enhance reaction efficiency and reduce energy consumption. mdpi.compreprints.org Ultrasound-assisted methods can facilitate cyclization and multicomponent reactions under milder conditions. mdpi.com

Aqueous Media Synthesis: Conducting reactions in water instead of organic solvents is a cornerstone of green chemistry. nih.gov Developing a [3+2] cycloaddition reaction in an aqueous medium for this specific compound would be a significant advancement. nih.gov

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid toxic and expensive metal catalysts is highly desirable to minimize waste and environmental impact. rsc.org

Table 1: Comparison of Potential Synthetic Pathways
Synthetic MethodKey AdvantagesPotential ChallengesRelevant Research Focus
Microwave-AssistedRapid reaction times, higher yieldsSpecialized equipment requiredOptimization of irradiation parameters
Ultrasonic IrradiationEnergy efficiency, milder conditionsScale-up limitationsInvestigating dual-frequency sonication
Aqueous MediaEnvironmentally benign, low costSubstrate solubility issuesUse of co-solvents or surfactants
Metal-Free CycloadditionAvoids toxic metal waste, lower costMay require harsher conditions or longer timesDevelopment of novel organocatalysts

Development of New Biological Probes and Chemical Tools

The isoxazole scaffold has been successfully employed in the creation of fluorescent probes for biochemical applications. nih.gov The structure of this compound provides a versatile platform for the development of novel chemical tools. The nitrophenyl group can be chemically modified, for instance, by reduction to an amine, which can then be functionalized with fluorophores, affinity tags, or reactive groups for covalent labeling of biological targets.

Future work could involve designing and synthesizing derivatives that act as:

Fluorescent Probes: By attaching a fluorophore, these probes could be used to visualize specific enzymes or cellular structures. The 1,3-dipolar cycloaddition reaction is a key strategy for furnishing such compounds. nih.gov

Activity-Based Protein Profiling (ABPP) Probes: These tools are used to visualize the active forms of enzymes in complex biological systems. nih.gov A derivative could be designed with a reactive "warhead" to selectively label the active site of a target protein. nih.gov

Deepening Understanding of Mechanism of Action at the Molecular and Cellular Level

While many isoxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the precise molecular mechanisms are often not fully elucidated. nih.govrsc.orgnih.gov For this compound, a critical area of future research will be to determine its mechanism of action should any biological activity be identified.

This would involve a multi-pronged approach:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways it interacts with.

Molecular Docking: Computational studies could predict the binding mode of the compound with potential biological targets, such as enzymes like acetolactate synthase, which has been studied for other isoxazoles. nih.gov

Cellular Assays: Investigating the compound's effects on cell proliferation, apoptosis, cell cycle, and specific signaling pathways in relevant cell lines.

In Vitro and In Vivo Models: Studying the effects in mouse or human experimental models to understand its immunosuppressive or other biological properties. nih.gov

Rational Design of Isoxazole-Based Biologically Active Molecules

Rational drug design is a powerful strategy for developing new therapeutic agents. nih.govnih.gov The structure of this compound can serve as a scaffold for the creation of a library of new, potentially bioactive molecules. By systematically modifying the substituents on the phenyl ring and the ester group, it is possible to explore the structure-activity relationship (SAR) and optimize for a desired biological effect. For example, the presence of specific groups on the phenyl rings at C-3 and C-5 can enhance antibacterial activity. ijpca.org

Future design strategies could include:

Bioisosteric Replacement: Replacing the nitro group or the methyl ester with other functional groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties.

Hybrid Molecule Synthesis: Fusing the isoxazole core with other pharmacologically active scaffolds to create hybrid compounds with potentially enhanced or dual activities. mdpi.com

Structure-Based Design: Using the three-dimensional structure of a target protein to design molecules that fit precisely into its active site, leading to higher specificity and potency.

Investigations into Multi-Targeted Therapeutics

The concept of developing single chemical entities that can modulate multiple biological targets is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govmdpi.com The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. researchgate.net

Future research should investigate whether derivatives of this compound can be engineered as multi-targeted agents. This involves:

Screening the compound and its analogues against a panel of different enzymes or receptors involved in a particular disease pathway.

Optimizing the chemical structure to achieve a balanced activity profile against the desired multiple targets. The hybridization of two bioactive scaffolds is a promising strategy for developing multifunctional agents. mdpi.com

Application in Materials Science Research

Beyond pharmaceuticals, isoxazole-based compounds have applications in materials science, including fluorescent materials and organic electronics. mdpi.com The aromatic nature and potential for π–π stacking interactions make the isoxazole ring a useful component in the design of novel organic materials. The presence of the nitro group in this compound could impart interesting photophysical or electronic properties.

Potential research directions in this area include:

Organic Electronics: Investigating the semiconductor properties of the compound and its derivatives for potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Fluorescent Materials: Exploring the synthesis of derivatives with high fluorescence quantum yields for applications in sensing or imaging. mdpi.com

Liquid Crystals: Investigating the potential for isoxazole derivatives to exhibit liquid crystalline properties, which are valuable in display technologies. mdpi.com

Table 2: Physicochemical Properties of this compound
PropertyValueSource
CAS Number517870-18-7 bldpharm.comachmem.com
Molecular FormulaC11H8N2O5 achmem.com
Molecular Weight248.19 g/mol achmem.com
SMILESCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N+[O-] achmem.com

Q & A

Q. What are the standard synthetic routes for Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation or esterification. For example, analogous isoxazole derivatives are prepared by reacting substituted phenyl precursors with nitrile oxides or via Grignard reactions (e.g., ethyl esters reacting with CH₃MgX to form ketones) . A common approach involves forming the isoxazole ring through [3+2] cycloaddition between alkynes and nitrile oxides, followed by esterification. Key steps include regioselective nitration at the 3-position of the phenyl group and purification via column chromatography. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts .

Q. How is this compound characterized in academic research?

Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester group integrity.
  • Mass spectrometry (ESI-MS or EI-MS) for molecular weight validation.
  • X-ray crystallography (using SHELX software ) to resolve crystal structure and confirm regiochemistry.
  • HPLC (reverse-phase C18 columns) to assess purity (>95% typical for research-grade material) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nitration efficiency but may require lower temperatures (0–5°C) to suppress side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can direct nitration to the meta position .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track reaction progress and isolate intermediates .

Q. What biological targets or mechanisms are hypothesized for this compound?

While direct data is limited, structurally related isoxazole derivatives (e.g., Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) show activity against MAPK pathways, suggesting potential kinase inhibition . Proposed assays include:

  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™).
  • Cellular models : Anti-proliferative screening in cancer cell lines (e.g., MTT assays) .

Q. How can computational methods aid in studying this compound’s interactions?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding to MAPK or other kinases.
  • DFT calculations (Gaussian 09) to analyze electronic effects of the nitro group on reactivity .
  • MD simulations (GROMACS) to assess stability in biological membranes .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm specificity.
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify secondary targets .
  • Structural analogs : Compare activity of Methyl 5-(3-Nitrophenyl) vs. 4-Nitrophenyl derivatives to isolate positional effects .

Q. How do substituent modifications influence physicochemical properties?

  • Lipophilicity : Replacing the nitro group with methoxy increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Solubility : Ester-to-carboxylic acid conversion (via hydrolysis) improves aqueous solubility but reduces bioavailability .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal nitro group susceptibility to reductases .

Methodological Guidance

Q. What techniques validate compound stability under experimental conditions?

  • Forced degradation : Expose to UV light (254 nm), acidic/basic buffers (pH 2–12), and oxidizing agents (H₂O₂) for 24 hours. Monitor via HPLC .
  • Long-term storage : Aliquot and store at -20°C under argon; test purity quarterly .

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

  • Analog synthesis : Systematically vary substituents (e.g., nitro → cyano, methoxy) .
  • Pharmacophore mapping : Use MOE or Phase software to identify critical hydrogen-bonding motifs .
  • In vivo testing : Prioritize analogs with IC₅₀ < 10 µM in cellular assays for rodent xenograft models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.